Cas no 405548-41-6 (5-methyl-1-(2-methylpropyl)-1H-pyrazole)

5-methyl-1-(2-methylpropyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methylpropyl)-1H-pyrazole
- 405548-41-6
- AKOS003673809
- SCHEMBL6154816
- EN300-231557
- STK352089
- 5-methyl-1-(2-methylpropyl)pyrazole
- CS-0274279
- 1-isobutyl-5-methyl-1H-pyrazole
- DTXSID601279507
-
- MDL: MFCD08701122
- インチ: InChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3
- InChIKey: PXTRUYSGAWGMAK-UHFFFAOYSA-N
- ほほえんだ: CC(C)CN1C(=CC=N1)C
計算された属性
- せいみつぶんしりょう: 138.115698455g/mol
- どういたいしつりょう: 138.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.8Ų
5-methyl-1-(2-methylpropyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231557-0.1g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
abcr | AB501103-1 g |
1-Isobutyl-5-methyl-1H-pyrazole |
405548-41-6 | 1g |
€486.60 | 2022-03-01 | ||
Enamine | EN300-231557-5.0g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
Enamine | EN300-231557-1g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 1g |
$470.0 | 2023-09-15 | ||
Enamine | EN300-231557-5g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 5g |
$1364.0 | 2023-09-15 | ||
Enamine | EN300-231557-2.5g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
abcr | AB501103-500 mg |
1-Isobutyl-5-methyl-1H-pyrazole |
405548-41-6 | 500MG |
€409.30 | 2022-03-01 | ||
Enamine | EN300-231557-0.25g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
Enamine | EN300-231557-10.0g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
Enamine | EN300-231557-1.0g |
5-methyl-1-(2-methylpropyl)-1H-pyrazole |
405548-41-6 | 95% | 1.0g |
$470.0 | 2024-06-20 |
5-methyl-1-(2-methylpropyl)-1H-pyrazole 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
5-methyl-1-(2-methylpropyl)-1H-pyrazoleに関する追加情報
5-Methyl-1-(2-Methylpropyl)-1H-Pyrazole: An Overview of a Versatile Heterocyclic Compound
5-Methyl-1-(2-methylpropyl)-1H-pyrazole (CAS No. 405548-41-6) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The pyrazole ring, characterized by its 1,3-diazole structure, is a fundamental building block in many bioactive molecules. The presence of the methyl and methylpropyl substituents on the pyrazole ring imparts unique chemical and biological properties to 5-methyl-1-(2-methylpropyl)-1H-pyrazole. These substituents not only enhance the compound's solubility and stability but also influence its binding affinity to various biological targets.
Recent studies have highlighted the potential of 5-methyl-1-(2-methylpropyl)-1H-pyrazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity. The researchers found that 5-methyl-1-(2-methylpropyl)-1H-pyrazole effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 5-methyl-1-(2-methylpropyl)-1H-pyrazole has shown potential as an antiviral agent. A 2022 study in Antiviral Research reported that this compound exhibits significant activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes, suggesting its potential as a broad-spectrum antiviral agent.
The pharmacokinetic profile of 5-methyl-1-(2-methylpropyl)-1H-pyrazole has also been extensively studied. Research indicates that this compound has favorable oral bioavailability and a long half-life, which are crucial factors for its development as an oral therapeutic agent. Furthermore, preclinical studies have shown that 5-methyl-1-(2-methylpropyl)-1H-pyrazole exhibits low toxicity and good safety margins, making it an attractive candidate for further clinical evaluation.
In the realm of drug discovery, 5-methyl-1-(2-methylpropyl)-1H-pyrazole has been used as a lead compound for the development of novel drugs. Its structural flexibility allows for the introduction of various functional groups to optimize its pharmacological properties. For example, modifications at the methyl and methylpropyl positions have led to the synthesis of analogs with enhanced potency and selectivity for specific biological targets.
The synthetic accessibility of 5-methyl-1-(2-methylpropyl)-1H-pyrazole is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale. One notable method involves the cyclocondensation of hydrazine with an appropriate α-diketone or α-ketoester, followed by alkylation with a suitable alkyl halide. This approach not only simplifies the synthesis but also allows for easy modification of the substituents on the pyrazole ring.
Beyond its direct therapeutic applications, 5-methyl-1-(2-methylpropyl)-1H-pyrazole has found use as an intermediate in the synthesis of other bioactive molecules. Its versatile reactivity makes it a valuable starting material for the preparation of complex organic compounds with diverse biological activities. For instance, it has been used in the synthesis of novel antibiotics and anticancer agents.
In conclusion, 5-methyl-1-(2-methylpropyl)-1H-pyrazole (CAS No. 405548-41-6) is a promising heterocyclic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing drug discovery and improving human health.
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